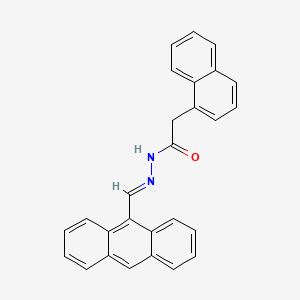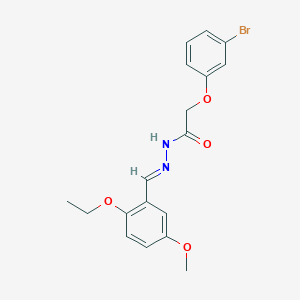
2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide
Overview
Description
2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. It is a hydrazide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has various biochemical and physiological effects. It has been reported to decrease blood glucose levels and improve insulin sensitivity in diabetic animals. It has also been shown to reduce body weight and improve lipid metabolism in obese animals. Additionally, this compound has been reported to reduce inflammation and improve liver function in animals with liver damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans. Additionally, it would be interesting to investigate its potential as a drug for the treatment of diabetes, obesity, and liver disease.
In conclusion, 2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide is a hydrazide derivative that has potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities, and has shown potential as an anti-diabetic and anti-obesity agent. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
2-(3-bromophenoxy)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide has been studied for its potential therapeutic properties in various scientific research applications. It has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities. Studies have also shown that this compound has potential as an anti-diabetic and anti-obesity agent.
properties
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-24-17-8-7-15(23-2)9-13(17)11-20-21-18(22)12-25-16-6-4-5-14(19)10-16/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCFIUENPFHFV-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)
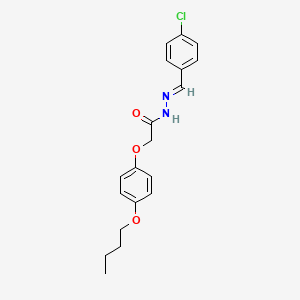
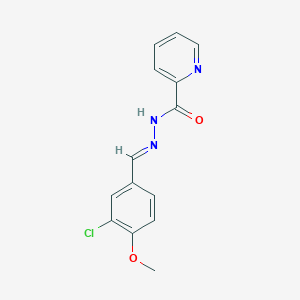
![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B3866335.png)
![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)
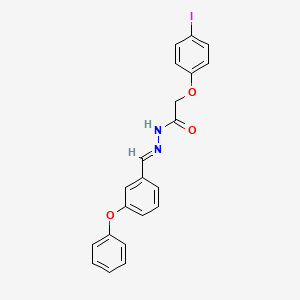

![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)
